molecular formula C9H8F4O2S B14063891 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14063891
M. Wt: 256.22 g/mol
InChI Key: OZNIHGGVGDCOMB-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S and a molecular weight of 256.22 g/mol . This compound is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylthiolating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylthiolating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different methoxy-substituted products.

Scientific Research Applications

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The presence of the fluoro and methoxy groups can also influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the specific combination of methoxy, fluoro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials with enhanced stability and bioavailability .

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

2-fluoro-1,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(15-2)8(7(5)10)16-9(11,12)13/h3-4H,1-2H3

InChI Key

OZNIHGGVGDCOMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)SC(F)(F)F)F

Origin of Product

United States

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